molecular formula C5H2BrCl2NZn B14872715 2,6-Dichloro-3-pyridylzinc bromide

2,6-Dichloro-3-pyridylzinc bromide

Cat. No.: B14872715
M. Wt: 292.3 g/mol
InChI Key: STNGHEVBBMWWAG-UHFFFAOYSA-M
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Description

2,6-Dichloro-3-pyridylzinc bromide is an organozinc compound with the molecular formula C5H2BrCl2NZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. This compound is typically supplied as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichloro-3-pyridylzinc bromide can be synthesized through the direct insertion of active zinc into 2,6-dichloro-3-bromopyridine. This process involves the use of highly active zinc, which is prepared by reducing zinc salts in ethereal or hydrocarbon solvents using alkali metals as reducing agents . The reaction is typically carried out in THF to stabilize the organozinc compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc compound transfers its organic group to a metal catalyst, such as palladium or nickel. This is followed by reductive elimination, which forms the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are primarily the metal catalysts and the electrophilic partners in the coupling process.

Comparison with Similar Compounds

2,6-Dichloro-3-pyridylzinc bromide can be compared with other organozinc compounds, such as 2-pyridylzinc bromide and 3-pyridylzinc bromide . While these compounds share similar reactivity and applications, this compound is unique due to the presence of chlorine atoms at the 2 and 6 positions of the pyridine ring, which can influence its reactivity and selectivity in cross-coupling reactions .

List of Similar Compounds

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H2BrCl2NZn

Molecular Weight

292.3 g/mol

IUPAC Name

bromozinc(1+);2,6-dichloro-3H-pyridin-3-ide

InChI

InChI=1S/C5H2Cl2N.BrH.Zn/c6-4-2-1-3-5(7)8-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

STNGHEVBBMWWAG-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=NC(=[C-]1)Cl)Cl.[Zn+]Br

Origin of Product

United States

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